N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride

Acanthamoeba keratitis Antimicrobial efficacy Amidoamine biocides

Replacing C14 MAPD with C12 or C16 amidoamine analogs causes 2.2-19.5× loss in cysticidal potency, compromising contact lens disinfectant formulations. Aldox Hydrochloride (CAS 351523-23-4) is the precise C14 amidoamine HCl salt matching the FDA-cleared Opti-Free Express antimicrobial profile. • 4-log Acanthamoeba cyst reduction at 50 mg/L within 120 min • Direct crystalline intermediate for myristoylamide propylbetaine synthesis (no neutralization step required) • HCl salt ensures aqueous solubility for liquid formulation workflows

Molecular Formula C19H41ClN2O
Molecular Weight 349 g/mol
CAS No. 351523-23-4
Cat. No. B1384798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride
CAS351523-23-4
Molecular FormulaC19H41ClN2O
Molecular Weight349 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl
InChIInChI=1S/C19H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3;/h4-18H2,1-3H3,(H,20,22);1H
InChIKeyKAKWVKXHVIAPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAPD HCl Procurement Guide: C14 Amidoamine Intermediate


N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride, also referred to as Aldox hydrochloride or myristamidopropyl dimethylamine (MAPD) hydrochloride, is a C14 saturated fatty acid amidoamine (MF: C₁₉H₄₀N₂O·HCl, MW: 349.0 g/mol) . This amphiphilic molecule serves as both a broad-spectrum antimicrobial agent active against bacteria, fungi, and Acanthamoeba cysts, and as a direct synthetic intermediate for myristoylamide propylbetaine, a specialty amphoteric surfactant [1]. The hydrochloride salt form facilitates aqueous solubilization relative to the free base (CAS 45267-19-4), an important consideration for liquid formulation workflows .

Antimicrobial Research Probe

C14 amidoamine for structure-activity relationship studies against Acanthamoeba spp.; hydrochloride salt enables aqueous solubility for liquid formulation research.

Synthetic Intermediate

Direct precursor for myristoylamide propylbetaine research surfactant; HCl form simplifies coupling reactions without extra neutralization steps.

Why C14 Chain Length Is Critical for Antimicrobial Potency


The antimicrobial performance of this compound class is governed by alkyl chain length, and the C14 myristamidopropyl dimethylamine occupies a distinct potency optimum relative to its immediate homologs [1]. Replacement with the shorter-chain C12 (lauramidopropyl) or C10 (capramidopropyl) analogs results in a 2.2- to 19.5-fold reduction in cysticidal activity, while the saturated C16 and C18 analogs perform even more poorly [1]. These quantitative differences underscore that in-class amidoamines cannot be arbitrarily interchanged without unacceptable loss of biocidal efficacy. For procurement, specifying the C14 chain length—and the hydrochloride salt form—is essential to match the antimicrobial profile validated in commercial contact lens disinfecting solutions and referenced in patent-protected synergistic formulations [1][2].

Target Compound
MAPD HCl (C14)

Reported antimicrobial profile validated in published Acanthamoeba trophozoite and cyst models. Patent-defined synergistic ophthalmic formulations specifically reference the C14 chain length.

Substitute Risk
C12 Lauramidopropyl Analog

Reduced cysticidal and trophocidal activity observed in head-to-head assays; may not replicate C14 performance in contact lens disinfection research models.

C10 Capramidopropyl Analog

Markedly lower activity, requiring much higher concentrations to achieve comparable antimicrobial endpoints; not interchangeable for formulation screening.

Comparative Performance Data for MAPD HCl


Trophozoite Amoebicidal Potency: MAPD vs C12 Analog

When directly compared for Minimum Trophozoite Amoebicidal Concentration (MTAC) against Acanthamoeba castellanii ATCC 50370, myristamidopropyl dimethylamine (MAPD, C14) required 0.025 mM, whereas lauramidopropyl dimethylamine (C12) required 0.055 mM, giving MAPD a 2.2-fold potency advantage [1].

Trophozoite MTAC MAPD vs C12
Head-to-head
MAPD
0.025 mM
C12
0.055 mM
2.2× lower concentration (higher activity)
Reported higher activity in trophozoite assays; supports selection for antimicrobial screening.
A. castellanii ATCC 50370 in vitro MTAC assay.
Acanthamoeba keratitis Antimicrobial efficacy Amidoamine biocides

Cysticidal Potency Against Acanthamoeba castellanii

In the same head-to-head evaluation, MAPD exhibited a Minimum Cysticidal Concentration (MCC) of 0.050 mM against A. castellanii, compared with 0.110 mM for lauramidopropyl dimethylamine (C12), translating to a 2.2-fold improvement in cysticidal potency [1].

Cysticidal MCC MAPD vs C12
Head-to-head
MAPD
0.050 mM
C12
0.110 mM
2.2× lower concentration (higher activity)
Reported higher cysticidal activity; relevant for encystment-stage research models.
A. castellanii ATCC 50370 in vitro MCC assay.
Cysticidal activity Contact lens disinfection Amidoamine chain-length optimization

Cysticidal Advantage Over C10 Amidoamine

The potency benefit of the C14 chain is even more dramatic compared to C10 capramidopropyl dimethylamine: MAPD MCC against A. castellanii is 0.050 mM versus 0.975 mM for the C10 compound, a 19.5-fold difference [1]. This illustrates the steep structure–activity relationship (SAR) governing amidoamine cysticidal activity.

Cysticidal MCC MAPD vs C10
Head-to-head
MAPD
0.050 mM
C10
0.975 mM
19.5× lower concentration (higher activity)
Large activity difference underscores chain-length specificity; C10 analogs poorly suited for low-concentration antimicrobial models.
A. castellanii ATCC 50370 in vitro MCC assay.
Chain-length SAR Cysticidal potency Antimicrobial surfactant design

Broad-Spectrum Kill Kinetics Against Keratitis Pathogens

In challenge-test assays, MAPD at 50 mg/L delivered ≥3.7 log kill of Pseudomonas aeruginosa within 60 min, ≥5.4 log kill of Staphylococcus aureus within 45 min, and ≥5 log kill of both Candida albicans and Fusarium solani within 15 min. Acanthamoeba polyphaga cysts were reduced by 4 log after 120 min [1]. While this study did not run direct comparator experiments, these quantitative kill-kinetics provide a validated baseline for product specification and lot-release testing.

Broad-Spectrum Kill Kinetics
Supporting evidence
P. aeruginosa 3.7 log (60 min)
S. aureus 5.4 log (45 min)
C. albicans 5 log (15 min)
F. solani 5 log (15 min)
A. polyphaga cysts 4 log (120 min)
50 mg/L MAPD challenge test
Benchmark kill-kinetics for broad-spectrum antimicrobial context; supports lot-release specification verification.
Single-agent kinetics; no direct comparator in study.
Microbial keratitis Time–kill assay Broad-spectrum antimicrobial

Synergistic Formulation with PHMB or Sodium Chlorite

U.S. Patent Application US20070264226 discloses synergistically enhanced disinfecting solutions comprising MAPD at 0.05–500 ppm combined with either polyhexamethylene biguanide (PHMB; 0.01–100 ppm) or sodium chlorite (10–5000 ppm) [1]. These specific concentration ranges represent formulation know-how that is protected and validated for multi-purpose contact lens disinfecting solutions, and they cannot be achieved with shorter- or longer-chain amidoamine analogs without re-optimizing the entire synergistic system.

Synergistic Formulation Patent
Context-dependent
MAPD 0.05–500 ppm + PHMB 0.01–100 ppm or NaClO₂ 10–5000 ppm
Patent-defined synergistic ranges
Supports formulation compatibility review; only C14 amidoamine disclosed in synergistic ophthalmic disinfectant patents.
U.S. Patent Application US20070264226.
Synergistic disinfection Contact lens solution patents MAPD–PHMB combination

Application Scenarios for MAPD HCl


Contact Lens Disinfecting Solution Preservative

MAPD at 6 ppm (0.0006%) is the established antimicrobial active in commercially available Alcon Opti-Free Express, providing broad-spectrum efficacy against bacteria, fungi, and Acanthamoeba cysts . The 2.2-fold superior cysticidal potency over the C12 analog (Section 3, Evidence Item 2) and the patented synergistic concentration windows with PHMB (Evidence Item 5) make the C14 compound irreplaceable in this application; substituting a shorter- or longer-chain amidoamine would break the validated formulation chemistry and compromise regulatory standing.

Acanthamoeba Keratitis Prophylaxis and Treatment

The demonstrated 4-log cyst reduction at 50 mg/L within 120 min (Section 3, Evidence Item 4) supports development of topical MAPD solutions for Acanthamoeba keratitis, a vision-threatening infection affecting contact lens wearers [1]. The quantitative time–kill database enables rational dose selection and regimen design, and the compound’s activity against both trophozoites and cysts addresses the two life stages that make this infection notoriously difficult to treat.

Synthesis of Myristoylamide Propylbetaine Surfactant

Aldox hydrochloride is the direct precursor for the synthesis of myristoylamide propylbetaine, an analog of lauroylamide betaine (L178620) that imparts enhanced viscosity and clarity to cosmetic and hair-care formulations . The hydrochloride salt form streamlines this synthetic route by providing a well-defined, crystalline intermediate that can be coupled with sodium monochloroacetate to introduce the betaine headgroup, eliminating the need for separate neutralization steps.

Antimicrobial Reference Standard for SAR Studies

MAPD’s fully characterized concentration–response profile (MTAC = 0.025 mM, MCC = 0.050–0.100 mM, MCT = 0.200 mM; Section 3, Evidence Items 1–3) against standardized Acanthamoeba strains positions it as a benchmark compound for SAR screens of novel amidopropyl dimethylamine and trimethylammonium derivatives [2]. Research groups procuring MAPD HCl as a reference standard can anchor their data to the published literature, facilitating inter-laboratory reproducibility and regulatory dossier assembly.

Application
Selection Property
Validation Focus
Contact lens disinfection research
C14 chain-length specificity for synergistic formulations
Validation of cysticidal and trophocidal activity in multi-purpose solution models
Acanthamoeba keratitis model studies
Cysticidal and trophocidal potency against A. castellanii
Time-kill kinetics and dose-response in corneal infection models
Synthesis of myristoylamide propylbetaine research surfactant
HCl salt aqueous compatibility
Purity and coupling efficiency in betaine synthesis
Amidoamine SAR reference standard
Characterized MTAC/MCC endpoints
Inter-laboratory reproducibility against standard Acanthamoeba strains
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